重水

概要

説明

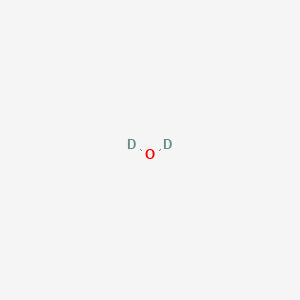

重水素化水は、重水として一般的に知られており、水素原子が重水素(水素の重い同位体)に置き換えられた水の一種です。この化合物は化学式 D₂O で表されます。重水素化水は無色無臭で、通常の水分よりもわずかに密度が高いです。 主に原子炉で中性子減速材として使用されますが、科学研究や産業でもさまざまな用途があります .

科学的研究の応用

Deuterium oxide has a wide range of applications in scientific research:

Biology: Deuterium oxide is used in metabolic studies to trace the pathways of hydrogen in biological systems.

Medicine: It is used in neutron capture therapy for cancer treatment and in the production of radiopharmaceuticals

Industry: Deuterium oxide is used in nuclear reactors as a neutron moderator and in the production of heavy water for various industrial applications

作用機序

重水素化水の作用機序は、重水素の存在によるその独特の性質に関係しています。重水素は、プロチウムに比べてより強い水素結合を形成し、生物分子の挙動や化学反応に違いをもたらします。 生物系では、重水素化水は、酵素活性、水素結合、細胞分裂を変化させる可能性があります . 薬理学では、重水素化水は、薬物の代謝を研究し、代謝プロセスを遅くすることで医薬品などの半減期を延ばすために使用されます .

類似化合物の比較

重水素化水は、以下のような水の他の同位体と比較されることがよくあります。

重水素化水の独自性は、放射性ではないことと、中性子減速材としての役割を果たすことができることです。そのため、原子炉やさまざまな科学的用途で非常に貴重な存在です .

将来の方向性

The production of Deuterium Oxide is expected to increase due to its growing demand in various industries including high technology and life sciences . Isowater Corporation, a leading global vendor of Deuterium Oxide, has announced its intention to build a 20 tonne per year Deuterium Oxide production facility .

生化学分析

Biochemical Properties

Deuterium oxide plays a significant role in biochemical reactions. It can provide insight into the role of solvation, hydrogen bonding, and hydrophobicity in biomolecule-water interactions . Deuterium oxide is very useful in biochemical applications to investigate the structures and functions of biomolecules . It can affect the structural stability and the association-dissociation equilibrium of protein subunits .

Cellular Effects

Deuterium oxide exhibits a variety of biological activities different from normal water . It can affect living systems at multiple levels, including molecules, organelles, cells, organs, and organisms . For instance, it can alter cellular metabolism and potentially inhibit the growth of cancer cells . Deuterium oxide in high concentrations is toxic to multicellular organisms .

Molecular Mechanism

The molecular mechanism of deuterium oxide involves its unique physicochemical properties. The presence of deuterium in the water molecule results in different atomic masses and nuclear spins, leading to distinct physicochemical properties and disparate biochemical reactions . These properties can affect the reaction rate in which hydrogen in the reactant is replaced by deuterium .

Temporal Effects in Laboratory Settings

Over time, deuterium oxide can exhibit various effects in laboratory settings. For instance, it has been shown to stabilize biomolecular structures and functions . Moreover, isotopic exchange of the solvent can affect the reaction rate .

Dosage Effects in Animal Models

The effects of deuterium oxide can vary with different dosages in animal models. For example, investigations of dose-dependent effects of deuterium oxide in drinking water on systolic blood pressure and aortic calcium uptake in rats revealed that the usual increase in systolic blood pressure and the associated increase in aortic calcium uptake were lowered by deuterium oxide in a dose-dependent manner .

Metabolic Pathways

Deuterium oxide can affect various metabolic pathways. For instance, it can affect the pharmacokinetic and metabolic profiles of drugs . Deuterium oxide and deuteration effects have also gained attention due to their potential to affect the pharmacokinetic and metabolic profiles of drugs .

Transport and Distribution

Deuterium oxide can be transported and distributed within cells and tissues. For instance, it has been shown that undoped polycrystalline silicon is an efficient barrier for deuterium transport at typical postmetallization sintering temperatures .

Subcellular Localization

The subcellular localization of deuterium oxide and its effects on activity or function can be observed through various methods. For instance, by applying A-PoD to spatially co-register multi-photon fluorescence (MPF) imaging and deuterium oxide (D2O)-probed SRS (DO-SRS) imaging from diverse samples, researchers have compared nanoscopic distributions of proteins and lipids in cells and subcellular organelles .

準備方法

重水素化水は、いくつかの方法で調製できます。

電気分解: この方法は、水の電気分解を行い、通常の重水素(プロチウム)が優先的に電気分解されるため、残った水に重水素が蓄積される方法です。 .

蒸留: 重水素化水は、沸点がわずかに高いため、分留によって通常の水分から分離できます.

化学交換: ギルドラー硫化物法は、硫化水素と水の間で水素と重水素を交換することで、重水素化水を濃縮する工業的な方法です.

化学反応解析

重水素化水は、重水素の存在によるいくつかの違いはありますが、通常の水分と同様にさまざまな化学反応を起こします。

酸化と還元: 重水素化水は、重水素ガス(D₂)に還元されたり、重水素含有化合物に酸化されたりする、酸化還元反応に参加できます.

置換反応: 重水素化水は、重水素が有機化合物中の水素と置き換わる置換反応を起こすことができます。

金属や非金属との反応: 重水素化水は、金属と反応して重水素化物(例えば、重水素化ナトリウム(NaOD))を生成し、非金属と反応して重水素化化合物(例えば、重水素化塩化物(DCl))を生成します.

科学研究における用途

重水素化水は、科学研究において幅広い用途があります。

化学反応の分析

Deuterium oxide undergoes various chemical reactions, similar to regular water, but with some differences due to the presence of deuterium:

Oxidation and Reduction: Deuterium oxide can participate in redox reactions, where it can be reduced to deuterium gas (D₂) or oxidized to form deuterium-containing compounds.

Substitution Reactions: Deuterium oxide can undergo substitution reactions where deuterium replaces hydrogen in organic compounds.

Reactions with Metals and Non-Metals: Deuterium oxide reacts with metals to form deuteroxides, such as sodium deuteroxide (NaOD), and with non-metals to form deuterated compounds, such as deuterium chloride (DCl).

類似化合物との比較

Deuterium oxide is often compared with other isotopologues of water, such as:

Protium Oxide (H₂O): Regular water, where hydrogen atoms are protium. .

Semiheavy Water (HDO): Contains one hydrogen atom and one deuterium atom.

Tritiated Water (T₂O): Contains tritium, a radioactive isotope of hydrogen.

Deuterium oxide’s uniqueness lies in its non-radioactive nature and its ability to act as a neutron moderator, making it invaluable in nuclear reactors and various scientific applications .

特性

IUPAC Name |

deuterated water | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O/h1H2/i/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYOFNOQVPJJNP-ZSJDYOACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

142473-50-5, 26352-74-9 | |

| Record name | Water-d2, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142473-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Water-d2, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26352-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4051243 | |

| Record name | Deuterium oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

20.028 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid; [Sax] | |

| Record name | Deuterium oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2045 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

101.42 °C | |

| Record name | Deuterium oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1044 at 25 °C. Temp of max density 11.23 °C; 1.1059 at 11.23 °C | |

| Record name | Deuterium oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 1.999 kPa at 20 °C, 20.6 mm Hg at 25 °C | |

| Record name | Deuterium oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The patterns of radioactively labeled proteins from cultured chicken embryo cells stressed in the presence of either D2O or glycerol were analyzed by using one-dimensional polyacrylamide gel electrophoresis. These hyperthermic protectors blocked the induction of stress proteins during a 1-hour heat shock at 44 degrees C. The inhibitory effect of glycerol but not D2O on the induction of heat shock proteins could be overcome by increased temperature. By using transcriptional run-on assays of isolated nuclei and cDNA probes to detect hsp70- and hsp88-specific RNA transcripts, it was shown that the D2O and glycerol blocks occurred at or before transcriptional activation of the hsp70 and hsp88 genes. After heat-stressed cells were returned to 37 degrees C and the protectors were removed, heat shock proteins were inducible by a second heating. This result and the fact that the chemical stressor sodium arsenite induced stress proteins in glycerol medium indicated that the treatments did not irreversibly inhibit the induction pathways and that the stress response could be triggered even in the presence of glycerol by a stressor other than heat. In principle then, cells incurring thermal damage during a 1-hour heat shock at 44 degrees C in D2O or glycerol medium should be competent to respond by inducing heat shock proteins during a subsequent recovery period at 37 degrees C in normal medium. We found that heat shock proteins were not induced in recovering cells, suggesting that glycerol and D2O protected heat-sensitive targets from thermal damage. Evidence that the heat-sensitive target(s) is likely to be a protein(s) is summarized. During heat shocks of up to 3 hours duration, neither D2O nor glycerol significantly altered hsp23 gene activity, a constitutively expressed chicken heat shock gene whose RNA transcripts and protein products are induced by stabilization (increased half-life). During a 2-hour heat shock, glycerol treatment blocked the heat-induced stabilization of hsp23 RNA and proteins; however, D2O treatment only blocked RNA transcript stabilization, effectively uncoupling the hsp23 protein stabilization pathway from hsp23 RNA stabilization and transcriptional activation of hsp70 and hsp88 genes. | |

| Record name | Deuterium oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

7789-20-0 | |

| Record name | Water-d2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deuterium oxide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deuterium oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Deuterium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.226 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEUTERIUM OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J65BV539M3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Deuterium oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

3.81 °C; triple point 3.82 °C | |

| Record name | Deuterium oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of deuterium oxide?

A1: The molecular formula of deuterium oxide is D2O, and its molecular weight is 20.0276 g/mol.

Q2: How does the infrared (IR) spectrum of deuterium oxide differ from that of ordinary water (H2O)?

A2: Deuterium oxide exhibits strong IR absorption bands at approximately 4.0 μm and 8.2 μm, which are shifted to longer wavelengths compared to the corresponding bands in H2O. This shift is due to the mass difference between deuterium (2H) and protium (1H), affecting the vibrational frequencies of the O-D bond compared to the O-H bond. []

Q3: Can deuterium oxide form clathrate hydrates? What are the pressure-temperature characteristics of these hydrates?

A3: Yes, deuterium oxide can form clathrate hydrates with various guest molecules, similar to ordinary water. Research on ternary systems like water + deuterium oxide + carbon dioxide and water + deuterium oxide + chlorodifluoromethane (R22) shows that the equilibrium dissociation pressures at the three-phase (clathrate−liquid−vapor) boundaries increase steadily with increasing deuterium oxide composition. []

Q4: How does deuterium oxide affect cell growth?

A4: Deuterium oxide has been shown to inhibit cell growth in various cell lines, including rat basophilic leukemia (RBL-2H3) cells [] and PtK1 cells. [] This effect is often attributed to D2O's interference with cell cycle progression, particularly at the interphase/prophase and metaphase/anaphase transitions. [, ]

Q5: Does deuterium oxide influence vesicle transport within cells?

A5: Studies using RBL-2H3 cells have shown that deuterium oxide can increase vesicle speed, suggesting an effect on microtubule-dependent vesicle transport. This effect was not observed in cells treated with a microtubule-destabilizing drug, further supporting the involvement of microtubules in this phenomenon. []

Q6: Can deuterium oxide alter biological rhythms in organisms?

A6: Research indicates that deuterium oxide can disrupt the entrainment of biological rhythms to light-dark cycles. For example, mice given deuterium oxide lost their ability to synchronize with a 12:12 light-dark cycle. Interestingly, re-entrainment could be achieved by adjusting the light-dark cycle, suggesting that D2O affects the period and responsiveness of the biological clock. []

Q7: Can deuterium oxide be used to study milk intake in infants?

A8: Yes, the deuterium oxide dose-to-mother technique has been successfully applied to measure human milk intake in breastfed infants. This technique provides valuable insights into breastfeeding practices and can help assess the effectiveness of breastfeeding interventions. []

Q8: What catalytic properties does titanium dioxide (rutile) exhibit in reactions involving dienes and alkynes in the presence of deuterium oxide?

A9: Titanium dioxide can catalyze various reactions with dienes and alkynes in the presence of deuterium oxide. For instance, it promotes the isomerization of propadiene to propyne and facilitates the exchange of the methine hydrogen atom in propyne with deuterium from deuterium oxide. []

Q9: How does deuterium oxide participate in hydrogen-deuterium exchange reactions involving aromatic compounds like p-xylene?

A10: In the presence of an acid catalyst like sulfuric acid, deuterium oxide participates in hydrogen-deuterium exchange reactions with aromatic compounds like p-xylene. This exchange occurs at the hydrogen atoms of the benzene ring. The reaction is thought to proceed through the formation of a molecular complex between p-xylene and sulfuric acid. []

Q10: How is deuterium oxide used to determine body fat in living organisms?

A11: Deuterium oxide dilution is a technique used to estimate body water content, which can be used to indirectly determine body fat. After administering a known dose of deuterium oxide, its concentration in body fluids is measured after equilibration. By knowing the dilution factor, total body water can be calculated, and from that, body fat can be estimated using established prediction equations. [, , ]

Q11: Can isotope-ratio mass spectrometry (IRMS) be used to simplify deuterium oxide dilution studies?

A12: Yes, IRMS offers a less time-consuming alternative to traditional infrared spectroscopy for measuring deuterium enrichment in biological samples after deuterium oxide administration. This technique simplifies sample preparation, making deuterium oxide dilution studies more practical for assessing body composition. []

Q12: How is infrared spectroscopy employed to determine the amount of deuterium oxide in biological samples?

A13: Infrared spectroscopy can be used to quantify deuterium oxide in biological samples by measuring the absorbance of the O-D bond, which occurs at a different wavelength than the O-H bond. This method often requires careful sample preparation, such as lyophilization, to remove interfering substances like volatile fatty acids. []

Q13: What are some important considerations for using deuterium oxide in biological research?

A14: While a valuable tool, it's crucial to recognize that deuterium oxide can induce a stress response in cells and potentially impact biological processes due to the kinetic isotope effect. Careful experimental design and data interpretation are essential when using deuterium oxide in biological research. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。